molecular formula C19H20N4O B278808 N-(3,5-dimethylphenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

N-(3,5-dimethylphenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Katalognummer B278808
Molekulargewicht: 320.4 g/mol
InChI-Schlüssel: FGJSEYDXBKNHAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,5-dimethylphenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as DTPA and is a triazole-based compound that has been synthesized using various methods.

Wirkmechanismus

The mechanism of action of N-(3,5-dimethylphenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it is believed to act by inhibiting certain enzymes or proteins that are involved in disease progression. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to have various biochemical and physiological effects. These effects include anti-inflammatory, analgesic, and anti-tumor activities. This compound has also been shown to have potential as a neuroprotective agent.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(3,5-dimethylphenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is its versatility in various laboratory experiments. This compound can be easily synthesized and modified to suit specific experimental needs. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and disposal.

Zukünftige Richtungen

There are several future directions for the study of N-(3,5-dimethylphenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide. One of the most promising areas of research is the development of this compound as a drug candidate for the treatment of various diseases. Further studies are also needed to fully elucidate the mechanism of action of this compound and to explore its potential applications in other fields of scientific research, such as materials science and catalysis. Additionally, more research is needed to determine the optimal conditions for the synthesis and modification of this compound to maximize its potential applications.
In conclusion, N-(3,5-dimethylphenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a versatile compound that has shown potential for various applications in scientific research. Further studies are needed to fully understand the mechanism of action of this compound and to explore its potential applications in other fields.

Synthesemethoden

The synthesis of N-(3,5-dimethylphenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can be achieved using various methods. One of the most common methods is the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of an azide and an alkyne to form the triazole ring. The reaction is catalyzed by a copper catalyst and can be carried out under mild conditions.

Wissenschaftliche Forschungsanwendungen

N-(3,5-dimethylphenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry, where this compound has shown potential as a drug candidate for the treatment of various diseases.

Eigenschaften

Molekularformel

C19H20N4O

Molekulargewicht

320.4 g/mol

IUPAC-Name

N-(3,5-dimethylphenyl)-5-ethyl-1-phenyltriazole-4-carboxamide

InChI

InChI=1S/C19H20N4O/c1-4-17-18(21-22-23(17)16-8-6-5-7-9-16)19(24)20-15-11-13(2)10-14(3)12-15/h5-12H,4H2,1-3H3,(H,20,24)

InChI-Schlüssel

FGJSEYDXBKNHAT-UHFFFAOYSA-N

SMILES

CCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC(=CC(=C3)C)C

Kanonische SMILES

CCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC(=CC(=C3)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.